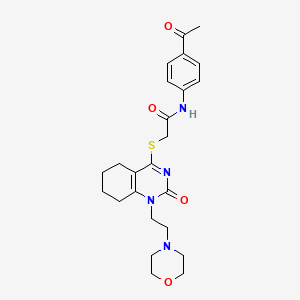

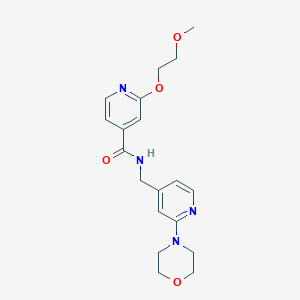

![molecular formula C27H22N2O4S B2377143 (Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-58-9](/img/structure/B2377143.png)

(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. For example, the benzoyl group could be introduced through a Friedel-Crafts acylation, while the allyl group could be added through an allylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl and imino groups suggests that the compound could have a planar structure, while the allyl group could introduce some degree of unsaturation and rigidity into the molecule .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the allyl group could participate in reactions like the allylic halogenation or the Claisen rearrangement, while the carboxylate group could undergo reactions like decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoyl and imino groups could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用

Antimicrobial Properties

This compound exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds 4d and 4h demonstrated excellent antimicrobial activity with minimal inhibitory concentration (MIC) values of 8.25 μg/mL .

Biological Pharmacological Properties

Pyrimido benzothiazoles, to which this compound belongs, have diverse pharmacological properties. Some derivatives within this class have shown antiviral, antitumor, anti-inflammatory, antihypertensive, and anti-allergy effects . Further exploration of its pharmacological potential is warranted.

Heterocyclic Chemistry Applications

Fused heterocyclic compounds play a crucial role in medicinal chemistry. The pyrimido benzothiazole scaffold is particularly interesting due to its wide range of biological activities. Researchers have explored its use in drug design, especially for antiviral and antitumor agents .

Synthetic Chemistry and Methodology

The synthesis of this compound involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at 150 °C. Investigating alternative synthetic routes and optimizing reaction conditions could enhance its accessibility for further studies .

Material Science and Dye Applications

Certain pyrimido benzothiazole-based azo dyes, derived from this compound, have been synthesized. These dyes exhibit solvatochromic behavior in various solvents. Researchers have characterized them using elemental analysis, FT-IR, and NMR spectroscopy. Their potential applications include dyeing textiles, ink formulations, and other color-related industries .

Crystallography and Structural Studies

Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound. Investigating its crystal packing, intermolecular interactions, and solid-state properties can provide valuable insights for material science and crystal engineering .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(4-benzoylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4S/c1-3-16-29-22-15-14-21(26(32)33-4-2)17-23(22)34-27(29)28-25(31)20-12-10-19(11-13-20)24(30)18-8-6-5-7-9-18/h3,5-15,17H,1,4,16H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCFZRXPHRDPLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

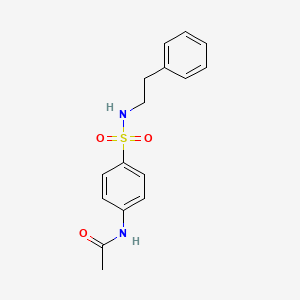

![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid](/img/structure/B2377065.png)

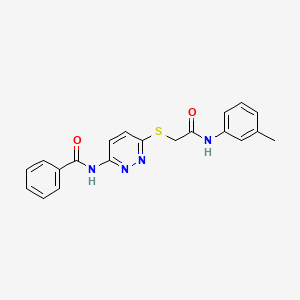

![N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2377066.png)

![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2377073.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2377075.png)

![(2-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2377076.png)

![N-[3-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377081.png)